molecular formula C8H8ClNO B8811131 p-Chloroacetophenone oxime

p-Chloroacetophenone oxime

Cat. No.: B8811131
M. Wt: 169.61 g/mol
InChI Key: KAXTWDXRCMICEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

p-Chloroacetophenone oxime undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oximes or nitroso compounds.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.

    Substitution: This compound can undergo nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles, forming different derivatives.

Scientific Research Applications

p-Chloroacetophenone oxime has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and nitroso compounds.

    Biology: The compound’s ability to inhibit cyclase makes it valuable in studying cellular signaling pathways and their regulation.

    Medicine: Its role in treating high blood pressure and cardiovascular diseases highlights its potential therapeutic applications.

    Industry: The compound is used in the production of various pharmaceuticals and as an intermediate in chemical manufacturing processes.

Comparison with Similar Compounds

Properties

Molecular Formula

C8H8ClNO

Molecular Weight

169.61 g/mol

IUPAC Name

N-[1-(4-chlorophenyl)ethylidene]hydroxylamine

InChI

InChI=1S/C8H8ClNO/c1-6(10-11)7-2-4-8(9)5-3-7/h2-5,11H,1H3

InChI Key

KAXTWDXRCMICEQ-UHFFFAOYSA-N

Canonical SMILES

CC(=NO)C1=CC=C(C=C1)Cl

Origin of Product

United States

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